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Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, also known as MLLT1, is a critical epigenetic
reader protein implicated in the pathogenesis of various cancers, most notably acute myeloid
leukemia (AML). Its YEATS domain, which recognizes and binds to acetylated lysine residues
on histone tails, has emerged as a compelling therapeutic target. Small molecule inhibitors,
such as the referenced "Eleven-Nineteen-Leukemia Protein IN-1" (also reported as compound
13), are designed to specifically interact with this domain, disrupting its function and thereby
suppressing oncogenic gene expression programs. This guide provides an in-depth analysis of
the target of these inhibitors, presenting key quantitative data, experimental methodologies,
and visualizing the relevant biological pathways.

The Primary Target: The ENL YEATS Domain

The direct molecular target of Eleven-Nineteen-Leukemia protein inhibitors like IN-1 is the
YEATS domain of the ENL protein.[1][2][3] The YEATS domain is a specialized "reader" module
that recognizes and binds to acetylated lysine residues on histone proteins, particularly histone
H3 acetylated at lysine 9 (H3K9ac) and lysine 27 (H3K27ac).[4] This interaction is crucial for
tethering the ENL protein and its associated transcriptional machinery to chromatin at active
gene promoters.[4][5]
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By competitively binding to the acetyl-lysine binding pocket within the YEATS domain, these
inhibitors prevent the engagement of ENL with acetylated histones.[4] This displacement from
chromatin leads to the downregulation of key oncogenes such as MYC and HOXA9, which are
essential for the proliferation and survival of leukemia cells.[6]

Quantitative Data: Inhibitor Potency and Cellular
Effects

The efficacy of various ENL inhibitors has been quantified through a range of biochemical and
cell-based assays. The following tables summarize key data for representative compounds.

Table 1: Biochemical Potency of ENL Inhibitors against the YEATS Domain
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Compound Binding

Namelldenti Assay Type Target IC50 (nM) Affinity (KD Reference

fier , hM)

Eleven-

Nineteen-

Leukemia N ENL YEATS

) Not Specified ] 14.5 Not Reported  [3]

Protein IN-1 Domain

(Compound

13)
ENL YEATS

SR-0813 HTRF _ 25 30 (SPR) [1][7]
Domain
ENL YEATS

SGC-IMLLT Not Specified ] 129 Not Reported
Domain

TDI-11055 Not Specified  Not Specified  Not Reported  Not Reported
ENL YEATS-

Compound 1 ALPHA Assay 170 Not Reported  [8]
H3K27ac
ENL YEATS-

Compound 2 ALPHA Assay 100 Not Reported  [8]
H3K27ac
ENL YEATS-

Compound 3 ALPHA Assay 610 Not Reported  [8]
H3K27ac
ENL YEATS-

MS41 AlphaScreen 119.43 Not Reported  [9]
H3K9ac
ENL YEATS-

PFI-6 AlphaScreen 69.81 Not Reported  [9]
H3K9ac

Table 2: Cellular Activity of ENL Inhibitors
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Compound
) ) EC50 / GI50
Namelldenti Cell Line Assay Type Effect Reference
. | DC50 (pM)
fier
Eleven-
Nineteen-
Inhibition of
Leukemia ) )
) MOLM-13 Proliferation 39.6 (IC50) cell [3]
Protein IN-1 . _
proliferation
(Compound
13)
Eleven-
Nineteen-
Inhibition of
Leukemia ) i
) MV4-11 Proliferation 45.1 (IC50) cell [3]
Protein IN-1 . .
proliferation
(Compound
13)
) ENL Protein
Compound 1 MV4;11 Degradation 0.037 (DC50) ) [8]
Degradation
) ENL Protein
Compound 3 MV4;11 Degradation 0.072 (DC50) ) [8]
Degradation
Growth Inhibition of
MS41 MV4;11 o 0.021 (GI50) [9]
Inhibition cell growth
Growth Inhibition of
MS41 RS4;11 o 0.025 (GI50) [9]
Inhibition cell growth
Suppression
SR-0813 MV4;11 Not Specified  Not Reported  of ENL target  [1]

genes

Signaling and Mechanistic Pathways

ENL functions as a critical scaffold protein within larger transcriptional complexes. Its inhibition
impacts these pathways, leading to anti-leukemic effects.
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Caption: Signaling pathway illustrating the role of ENL in transcriptional regulation and the
mechanism of its inhibition.

Experimental Protocols

The characterization of ENL inhibitors relies on a suite of biochemical and cellular assays.
Below are the methodologies for key experiments cited in the literature.

Homogeneous Time-Resolved FRET (HTRF) Assay for
ENL-Histone Interaction

This assay is used to quantify the inhibitory effect of compounds on the interaction between the
ENL YEATS domain and acetylated histone peptides in a high-throughput format.
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Assay Components

Biotinylated ENL YEATS Domain Europium-labeled Acetylated Histone Peptide Streptavidin-XL665 Test Compound (e.g., IN-1)
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\ 4
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Caption: Workflow for the HTRF assay to measure ENL inhibitor activity.
Methodology:

e Reagents: Biotinylated recombinant ENL YEATS domain, Europium (Eu3+) cryptate-labeled
acetylated histone H3 peptide (e.g., H3K9ac), and Streptavidin-XL665.

» Procedure: The assay is typically performed in a 384-well plate format. The test compound,
biotinylated ENL YEATS domain, and the Eu3+-labeled histone peptide are incubated
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together. Subsequently, Streptavidin-XL665 is added.

o Detection: The plate is read on a compatible microplate reader capable of time-resolved
fluorescence. In the absence of an inhibitor, the binding of the ENL YEATS domain to the
histone peptide brings the Eu3+ donor and the XL665 acceptor into close proximity, resulting
in a high FRET signal.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within a
cellular context.[2][10]
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Methodology:
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Cell Treatment: Leukemia cell lines (e.g., MOLM-13, MV4-11) are treated with the ENL
inhibitor or a vehicle control (DMSO).

Thermal Challenge: After treatment, the cells are lysed, and the lysates are divided into
aliquots, which are then heated to a range of temperatures.

Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to
separate the soluble proteins (supernatant) from the aggregated, denatured proteins (pellet).

Detection: The amount of soluble ENL protein in the supernatant at each temperature is
quantified by Western blotting.

Interpretation: Ligand binding stabilizes the target protein, increasing its resistance to
thermal denaturation. Therefore, in the presence of an effective inhibitor, more ENL protein
will remain soluble at higher temperatures compared to the vehicle-treated control.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

ChiP-seq is utilized to map the genome-wide localization of the ENL protein and to assess how
this is altered by inhibitor treatment.

Methodology:

Cross-linking: Cells treated with an ENL inhibitor or vehicle are treated with formaldehyde to
cross-link proteins to DNA.

Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments,
typically by sonication.

Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL
protein along with its cross-linked DNA fragments.

DNA Purification: The cross-links are reversed, and the DNA is purified.

Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting
reads are aligned to the reference genome to identify regions where ENL was bound. A
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reduction in the ENL ChlP-seq signal at specific gene promoters following inhibitor treatment
indicates successful displacement of ENL from chromatin.[4]

Conclusion

The YEATS domain of the Eleven-Nineteen-Leukemia protein is the definitive target for a
promising new class of epigenetic inhibitors. By competitively binding to this domain,
compounds like "Eleven-Nineteen-Leukemia Protein IN-1" effectively disrupt the interaction of
ENL with acetylated histones, leading to the suppression of oncogenic transcriptional
programs. The quantitative data and experimental methodologies outlined in this guide provide
a comprehensive technical overview for researchers and drug development professionals
working to advance these targeted therapies for acute myeloid leukemia and other
malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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